7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol
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Overview
Description
7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol is a heterocyclic compound that features a quinoline core structure substituted with a bromine atom at the 7th position and a morpholin-4-ylmethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions One common method starts with the bromination of quinolin-8-ol to introduce the bromine atom at the 7th positionThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes. For example, it has shown activity against UDP-glucose glycoprotein glucosyltransferase (UGGT), which is involved in protein folding quality control in the endoplasmic reticulum .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, including antiviral and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of UGGT, it binds to a conserved surface motif on the enzyme, preventing its interaction with misfolded glycoproteins. This inhibition can lead to the accumulation of misfolded proteins, which may have therapeutic implications in diseases where protein misfolding is a factor .
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-ylmethyl)quinolin-8-ol
- 5,6,7,8-tetrahydro-quinolin-8-ol
- 5-chloro-2-methyl-8-quinolinol
- 5-(pyrrolidin-1-ylmethyl)quinolin-8-ol
Uniqueness
7-Bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol is unique due to the presence of both a bromine atom and a morpholin-4-ylmethyl group, which confer distinct chemical properties and biological activities. The bromine atom enhances its reactivity in substitution reactions, while the morpholin-4-ylmethyl group increases its solubility and potential for biological interactions .
Properties
Molecular Formula |
C14H15BrN2O2 |
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Molecular Weight |
323.18 g/mol |
IUPAC Name |
7-bromo-5-(morpholin-4-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H15BrN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)11-2-1-3-16-13(11)14(12)18/h1-3,8,18H,4-7,9H2 |
InChI Key |
VOLHGNHNNRKGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)Br |
Origin of Product |
United States |
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